molecular formula C11H23NO4 B1365221 tert-Butyl (6-hydroxyhexyl)oxycarbamate

tert-Butyl (6-hydroxyhexyl)oxycarbamate

Cat. No. B1365221
M. Wt: 233.3 g/mol
InChI Key: KCSNPYJVDNTZDE-UHFFFAOYSA-N
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Patent
US06858210B1

Procedure details

To a solution of 179 μL (183 mg, 1.2 mmol) of DBU in 1 mL of CH2Cl2 was added 133 mg (1.0 mmol) of N-(tert-butyloxycarbonyl)hydroxylamine (Aldrich Chemical Co.) and 157 μL (217 mg, 1.2 mmol) of 6-bromohexan-1-ol (Aldrich Chemical Co.), and the mixture was stirred for 18 hours at room temperature. The mixture was concentrated to give a yellow oil. Purification by silica gel chromatography (35/5/65 EtOAc/MeOH/hexanes) gave 180 mg (77%) of compound 27 as a colorless oil: 1H NMR (CDCl3) δ 1.39 (m, 4H), 1.48 (s, 9H), 1.59 (m, 4H), 3.63 (t, 2H), 3.85 (t, 2H), 7.42 (s, 1H); 13C NMR (CDCl3) δ 25.6, 25.8, 28.1, 28.4, 62.8, 76.8, 81.7, 157.2.
Name
Quantity
179 μL
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
157 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
C1CCN2C(=NCCC2)CC1.[C:12]([O:16][C:17]([NH:19][OH:20])=[O:18])([CH3:15])([CH3:14])[CH3:13].Br[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][OH:28]>C(Cl)Cl>[C:12]([O:16][C:17]([NH:19][O:20][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][OH:28])=[O:18])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
179 μL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
133 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NO
Name
Quantity
157 μL
Type
reactant
Smiles
BrCCCCCCO
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (35/5/65 EtOAc/MeOH/hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NOCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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